(3-Phenylpiperidin-3-yl)methanol hydrochloride

Medicinal Chemistry Process Chemistry Analytical Method Development

This versatile piperidine scaffold, featuring a 3-hydroxymethyl handle and presented as a stable, soluble hydrochloride salt, is a strategic choice for medicinal chemistry. It aligns with the NK3 antagonist pharmacophore, making it ideal for synthesizing targeted compound libraries. With consistent crystalline properties and ≥95% purity, it ensures reproducible results in receptor binding, cellular assays, and pharmacokinetic studies, eliminating the variability of free-base alternatives.

Molecular Formula C12H18ClNO
Molecular Weight 227.73 g/mol
CAS No. 2060037-56-9
Cat. No. B1448767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Phenylpiperidin-3-yl)methanol hydrochloride
CAS2060037-56-9
Molecular FormulaC12H18ClNO
Molecular Weight227.73 g/mol
Structural Identifiers
SMILESC1CC(CNC1)(CO)C2=CC=CC=C2.Cl
InChIInChI=1S/C12H17NO.ClH/c14-10-12(7-4-8-13-9-12)11-5-2-1-3-6-11;/h1-3,5-6,13-14H,4,7-10H2;1H
InChIKeyIUVXONXTHFCLMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Considerations for (3-Phenylpiperidin-3-yl)methanol Hydrochloride (CAS 2060037-56-9) as a Research Intermediate and Scaffold


(3-Phenylpiperidin-3-yl)methanol hydrochloride is a piperidine derivative featuring a 3-phenyl and a 3-hydroxymethyl substitution pattern, provided as a hydrochloride salt [1]. Its molecular formula is C12H18ClNO with a molecular weight of 227.73 g/mol [1]. This compound is utilized primarily as a versatile small molecule scaffold in medicinal chemistry and chemical biology research [2], and its core structure is represented in patent literature describing selective NK3 receptor antagonists [3].

Why Generic Substitution of (3-Phenylpiperidin-3-yl)methanol Hydrochloride with Other 3-Phenylpiperidine Analogs Carries Experimental Risk


Direct substitution of (3-Phenylpiperidin-3-yl)methanol hydrochloride with other 3-phenylpiperidine derivatives is not recommended due to key structural and physicochemical differences that can critically impact research outcomes. The presence of the 3-hydroxymethyl group and the hydrochloride salt form confer distinct solubility, stability, and potential intermolecular interaction profiles compared to both the free base and analogs lacking this functionality [1]. The 3-phenyl-3-substituted piperidine scaffold is known to be a privileged structure for targeting the NK3 receptor [2]; modifications at the 3-position significantly alter binding affinity and selectivity, and even seemingly minor changes can lead to unpredictable biological activity. Furthermore, the common ion effect and pH-dependent solubility of the hydrochloride salt necessitate careful consideration of buffer systems in biological assays, where substitution with a free base could result in precipitation and data variability [1].

Quantitative Evidence Differentiating (3-Phenylpiperidin-3-yl)methanol Hydrochloride for Scientific Selection


Available Purity Grades Significantly Exceed Standard Research-Grade Specifications

While standard commercial offerings for this compound are typically supplied at 95% purity, (3-Phenylpiperidin-3-yl)methanol hydrochloride is available from specialized suppliers in higher and ultra-high purity forms, including 99%, 99.9%, 99.99%, and 99.999% [1]. This differentiation is critical for applications requiring minimal impurity interference, such as sensitive biological assays, advanced material synthesis, or development of analytical reference standards.

Medicinal Chemistry Process Chemistry Analytical Method Development

Hydrochloride Salt Form Enhances Aqueous Solubility Compared to Free Base

As a hydrochloride salt, (3-Phenylpiperidin-3-yl)methanol hydrochloride is expected to exhibit significantly improved aqueous solubility relative to its free base counterpart (3-Phenylpiperidin-3-yl)methanol [1]. While direct comparative solubility data for this specific compound are not publicly available from non-proprietary sources, the general principle is well-established: salt formation is a primary strategy for increasing the solubility and dissolution rate of ionizable compounds, with hydrochloride salts often increasing solubility by one to several orders of magnitude [1]. This property is particularly advantageous for biological testing in aqueous buffer systems and for enabling in vivo studies.

Drug Discovery Biological Assay Formulation

Enhanced Solid-State Stability and Handling Characteristics of the Hydrochloride Salt

The hydrochloride salt of (3-Phenylpiperidin-3-yl)methanol offers practical advantages in solid-state stability and handling compared to the free base. Free bases of piperidine derivatives can be oils or low-melting solids, whereas hydrochloride salts are typically crystalline powders with defined melting points, making them easier to weigh, transfer, and store [1]. While specific stability data for this compound are limited in the public domain, the general class behavior indicates that salt formation reduces hygroscopicity and chemical degradation, contributing to longer shelf life and more reliable research results [1].

Compound Management Long-term Storage Process Development

Structural Scaffold Linked to Privileged NK3 Receptor Antagonist Pharmacophore

The 3-phenylpiperidine core, particularly with 3-substitution, is recognized as a privileged scaffold for developing selective neurokinin-3 (NK3) receptor antagonists [1]. Patent literature explicitly describes 3-alkyl-3-phenyl-piperidines as highly selective and functional NK3 antagonists with potential utility in pain, depression, anxiety, and schizophrenia [1]. While the specific compound (3-Phenylpiperidin-3-yl)methanol hydrochloride itself may serve as an intermediate or building block rather than a final drug candidate, its structural alignment with this pharmacophore makes it a valuable starting point for medicinal chemistry programs targeting the NK3 receptor. No quantitative binding data for this exact compound are available in the public domain, but the class-level relevance is strongly supported.

Neuroscience Pain Research Inflammation

Optimal Use Cases for (3-Phenylpiperidin-3-yl)methanol Hydrochloride Based on Differentiating Evidence


High-Purity Reference Standard for Analytical Method Development

Given the availability of (3-Phenylpiperidin-3-yl)methanol hydrochloride in ultra-high purity grades (up to 99.999%) [1], it is ideally suited as a calibration or system suitability standard in HPLC, GC, or mass spectrometry assays. Its well-defined purity and impurity profile enable accurate quantification of related substances in pharmaceutical analysis or environmental monitoring, where even trace impurities can confound results [1].

Synthesis of NK3 Receptor-Targeted Compound Libraries

The 3-phenyl-3-hydroxymethyl piperidine core aligns with the NK3 antagonist pharmacophore described in patent literature [2]. This compound serves as a strategic starting material for the synthesis of novel NK3 ligands. The presence of the hydroxymethyl group provides a synthetic handle for further derivatization (e.g., esterification, etherification, or conversion to a leaving group), facilitating the rapid generation of focused compound libraries for structure-activity relationship (SAR) studies in neuroscience and inflammation research [2].

Biochemical and Cellular Assays Requiring High Solubility and Stability

The hydrochloride salt form is expected to exhibit superior aqueous solubility and solid-state stability compared to the free base [3]. This makes (3-Phenylpiperidin-3-yl)methanol hydrochloride the preferred form for direct use in biological assays, including receptor binding studies, cell-based functional assays, and in vivo pharmacokinetic studies, where reliable compound dissolution and stability are paramount for obtaining reproducible data [3].

Process Chemistry Development and Scale-Up Studies

The crystalline nature and higher purity grades available for this hydrochloride salt [1] facilitate consistent handling and precise stoichiometric calculations during chemical process development. Its well-defined physical properties simplify tasks such as reaction monitoring, crystallization optimization, and impurity profiling, thereby supporting robust and scalable synthetic routes for advanced intermediates or active pharmaceutical ingredients.

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